Product packaging for Quinolin-4-ylmethanamine(Cat. No.:CAS No. 5632-13-3)

Quinolin-4-ylmethanamine

Cat. No.: B1314835
CAS No.: 5632-13-3
M. Wt: 158.2 g/mol
InChI Key: BVQGQPVMVBOTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspective of Quinoline (B57606) Derivatives in Medicinal Chemistry

The history of quinoline in medicine is intrinsically linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was one of the first effective treatments for the disease. nih.gov This natural product served as the foundational structure for the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects. orientjchem.orgorientjchem.orgnih.gov The development of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), in the mid-20th century further solidified the importance of the quinoline core in the development of anti-infective agents. nih.gov

Relevance of the Quinoline Scaffold in Bioactive Molecules

The quinoline scaffold is often described as a "privileged structure" in drug discovery. rsc.org This term reflects its ability to bind to a variety of biological targets with high affinity, making it a valuable framework for designing novel therapeutic agents. rsc.org The diverse biological activities of quinoline derivatives stem from the numerous ways the core structure can be functionalized. orientjchem.orgresearchgate.net The introduction of different substituents at various positions on the quinoline ring system can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. orientjchem.org This adaptability has led to the discovery of quinoline-based compounds with applications in treating a wide array of diseases, from infectious diseases and cancer to neurodegenerative disorders. orientjchem.orgnih.govbenthamdirect.com

Overview of Quinolin-4-ylmethanamine as a Key Synthetic Intermediate

Within the vast family of quinoline derivatives, this compound stands out as a crucial synthetic intermediate. Its structure, featuring a reactive primary amine group attached to the quinoline nucleus via a methylene (B1212753) bridge, makes it a versatile building block for the synthesis of more complex molecules. chemimpex.com This compound serves as a linchpin in the construction of a variety of quinoline-based structures with potential therapeutic applications. chemimpex.com Researchers utilize this compound in the development of novel compounds targeting a range of biological pathways, underscoring its importance in contemporary medicinal chemistry research. chemimpex.com Its utility extends to the synthesis of ligands for biochemical assays and as a precursor for materials with unique chemical properties. chemimpex.com

Interactive Data Table: Research Applications of this compound Derivatives

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentSynthesis of therapeutic agents, particularly for neurological disorders. chemimpex.comServes as a key intermediate to enhance drug efficacy and specificity. chemimpex.com
Biochemical ResearchUsed in enzyme inhibition and receptor binding studies. chemimpex.comProvides insights into cellular mechanisms and potential therapeutic targets. chemimpex.com
Analytical ChemistryDevelopment of methods for detecting other quinoline derivatives. chemimpex.comImproves the accuracy and reliability of chemical analyses. chemimpex.com
Material ScienceCreation of specialized coatings and materials. chemimpex.comContributes to advancements in nanotechnology. chemimpex.com
Environmental MonitoringUtilized in the detection of pollutants. chemimpex.comAids in environmental assessments and regulatory compliance. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1314835 Quinolin-4-ylmethanamine CAS No. 5632-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQGQPVMVBOTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-13-3
Record name 5632-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Quinolin 4 Ylmethanamine and Its Derivatives

Classical Approaches to Quinolin-4-ylmethanamine Synthesis

The fundamental quinoline (B57606) ring system can be constructed through several classical named reactions, which have been foundational in organic synthesis. These methods typically involve the cyclization of aniline (B41778) derivatives. Some of the most prominent classical syntheses include the Skraup, Doebner–von Miller, Combes, and Friedländer reactions. These traditional approaches, while effective in generating the core quinoline scaffold, often require harsh reaction conditions, such as high temperatures and the use of strong acids, and may result in the formation of byproducts.

The synthesis of quinoline-4-carboxylic acids, key precursors to this compound, can be achieved through the Doebner reaction, a three-component reaction involving anilines, aldehydes, and pyruvic acid. However, this method can be low-yielding when using anilines with electron-withdrawing groups. Once the quinoline-4-carboxylic acid is obtained, it can be converted to the corresponding amide and subsequently reduced to the desired this compound.

Another classical route to access the quinoline-4-one scaffold, a precursor that can be functionalized to this compound, is through the Gould-Jacobs and Conrad-Limpach reactions, both starting from aniline derivatives. Pyrolysis of anilinomethylene derivatives of Meldrum's acid also provides a regioselective route to quinolin-4-ones.

Advanced Synthetic Strategies for this compound Analogues

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline derivatives. These advanced strategies often offer advantages in terms of yield, purity, and the ability to introduce diverse functional groups.

Green chemistry principles, which focus on minimizing waste, energy consumption, and the use of hazardous substances, have been increasingly applied to quinoline synthesis. The use of greener solvents like water and ethanol (B145695), along with the development of catalyst-free techniques, supports the eco-friendly production of quinoline analogues. Microwave irradiation has emerged as an efficient method for the synthesis of quinolines, offering shorter reaction times and milder conditions. Nanocatalysts are also gaining prominence due to their high efficiency and recyclability, providing an environmentally friendly alternative to traditional catalysts. For instance, the use of nanocatalysts in the Friedländer annulation allows for the synthesis of quinolines under solvent-free conditions with good to excellent yields.

Green Chemistry ApproachKey FeaturesExample Catalyst/Condition
Microwave-assisted synthesis Rapid heating, shorter reaction times, often higher yields.Nafion NR50 in ethanol
Nanocatalysis High surface area, high catalytic activity, recyclability.Fe3O4 NPs-cell in water
Greener Solvents Use of non-toxic, renewable solvents.Water, Ethanol
Solvent-free reactions Reduces solvent waste and simplifies purification.Nanoflake ZnO under solvent-free conditions

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. This approach is highly efficient, atom-economical, and simplifies the synthetic process by avoiding the isolation of intermediates. The Povarov reaction, for example, is a three-component reaction used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. MCRs have been successfully employed to generate a wide variety of quinoline scaffolds with diverse functional groups, making them highly valuable in medicinal chemistry for the rapid generation of compound libraries. The Mannich reaction, another example of a one-pot, three-component condensation, can be used to synthesize N-Mannich bases of tetrahydroquinoline.

The development of novel catalytic systems has revolutionized the synthesis of quinoline rings, offering milder reaction conditions and greater functional group tolerance. Transition metal catalysts, including palladium, copper, ruthenium, and cobalt, have been extensively used in various cyclization and annulation reactions to form the quinoline core. For instance, palladium-catalyzed reactions are commonly employed for the synthesis of quinolin-4-ones. Copper(II) triflate has been shown to catalyze the three-component coupling of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines without the need for a ligand, cocatalyst, or solvent. Furthermore, superacids like trifluoromethanesulfonic acid can act as both the reaction medium and catalyst for the construction of quinoline scaffolds from vinylogous imines. The Friedländer reaction, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a widely used method for quinoline synthesis that can be catalyzed by a variety of acids, bases, and metal catalysts.

Catalyst TypeExample ReactionKey Advantages
Palladium Carbonylative Sonogashira/cyclizationHigh efficiency, good functional group tolerance.
Copper Three-component coupling of anilines, aldehydes, and alkynesLigand-free, solvent-free, atom-economical.
Ruthenium aza-Michael addition and intramolecular annulationSimple and easy-to-operate conditions.
Cobalt C-H bond activationOne-pot synthesis under mild conditions.
N-Heterocyclic Carbenes Organocatalyzed synthesis of quinolin-4-onesMetal-free, nucleophilic catalysis.

Synthesis of Functionalized this compound Derivatives

The functionalization of the quinoline ring is a key strategy for modulating the biological activity of these compounds. By introducing various substituents at different positions of the quinoline nucleus, researchers can fine-tune the pharmacological properties of the resulting molecules.

The conjugation of a quinoline moiety with a piperidine (B6355638) ring has been explored as a strategy to develop new therapeutic agents. Piperidine derivatives themselves are important pharmacophores, and their synthesis can be achieved through various methods, including the reduction of pyridines and intramolecular cyclization reactions. The synthesis of quinoline-piperidine conjugates often involves preparing functionalized amino- or (aminomethyl)quinolines that can be coupled with a modified piperidine-containing side chain. This approach has been successfully used to generate novel compounds with potential biological activities.

Incorporation into Hybrid Scaffolds (e.g., Triazole/Quinoline, Thiazinanones)

The molecular hybridization approach, which involves combining two or more pharmacophores, is a well-established strategy in drug design to develop novel compounds with improved biological activity and reduced side effects. This compound serves as a valuable building block in the synthesis of such hybrid molecules, particularly those containing triazole and thiazinanone rings.

Triazole/Quinoline Hybrids:

The synthesis of novel 1,2,3-triazole-based polyaromatic compounds featuring a chloroquinoline moiety has been achieved through the well-established "click chemistry" methodology. This approach, known for its high efficiency and regioselectivity, provides a straightforward route to creating complex molecular architectures. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In a typical synthetic pathway, a derivative of this compound would first be converted to an azide (B81097) or an alkyne. This intermediate would then be reacted with a corresponding alkyne or azide partner to furnish the desired 1,2,3-triazole ring linked to the quinolin-4-ylmethyl moiety. The resulting hybrid compounds have been screened for their antimicrobial and cytotoxic activities, with some exhibiting significant antifungal properties. nih.gov

Thiazinanone/Quinoline Hybrids:

Novel thiazinanone-quinoline hybrids have been synthesized with the aim of developing effective antibacterial agents. researchgate.nethmdb.ca The synthetic strategy involves the reaction of ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides with 2,3-diphenylcycloprop-2-enone in refluxing ethanol, catalyzed by triethylamine. researchgate.nethmdb.ca Although this specific example does not start from this compound itself, it highlights a relevant synthetic approach for creating quinoline-based thiazinanone hybrids. A plausible route starting from this compound would involve its conversion to a suitable intermediate, such as a hydrazinecarbothioamide derivative, which could then undergo cyclization with an appropriate synthon to form the thiazinanone ring. The synthesized quinoline/thiazinan-4-one hybrids have shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.nethmdb.ca

Derivatization for Specific Biological Activities

The therapeutic potential of the this compound core can be fine-tuned through various derivatization strategies aimed at enhancing specific biological activities. These modifications often involve introducing different functional groups or molecular fragments to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity:

Quinoline derivatives are widely recognized for their anticancer properties. chemicalbook.comjournalijar.comepfl.ch Derivatization of the 4-aminoquinoline (B48711) scaffold, a structure closely related to this compound, has been a key strategy in the development of potent anticancer agents. chemicalbook.com For instance, a hybrid pharmacophore approach has been used to synthesize 4-aminoquinoline-derived sulfonyl analogs. These modifications have led to compounds with significant cytotoxicity against various breast cancer cell lines. chemicalbook.com While the direct derivatization of this compound for anticancer activity is an area of ongoing research, the principles established from related quinoline structures provide a strong foundation for future drug design. The introduction of specific substituents can influence the compound's ability to interact with biological targets, leading to cell cycle arrest and apoptosis in cancer cells. chemicalbook.com

Antimicrobial Activity:

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. researchgate.netresearchgate.netdergipark.org.trfrontiersin.org Derivatization of the quinoline ring system has been extensively explored to generate novel antibacterial and antifungal agents. researchgate.netresearchgate.net For example, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has yielded compounds with moderate to good antitubercular activity against Mycobacterium tuberculosis. researchgate.net Furthermore, the Mannich reaction has been employed to prepare a series of quinoline derivatives with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net These studies, while not exclusively focused on this compound, demonstrate the potential of derivatization to enhance the antimicrobial efficacy of the quinoline core. Modifications at various positions of the quinoline ring can lead to compounds with improved potency and a wider spectrum of activity.

Characterization Techniques in this compound Synthesis

The unambiguous identification and purity assessment of newly synthesized this compound derivatives are crucial steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Structure Activity Relationship Sar Studies of Quinolin 4 Ylmethanamine Derivatives

Systematic SAR Analysis of Substituted Quinolinamines

A systematic SAR analysis of substituted quinolines has provided a foundational understanding of the structural requirements for biological activity. One such study on substituted 4-quinolinamines as antagonists of immunostimulatory CpG-oligodeoxynucleotides revealed key insights. Through a methodical process of synthesizing and evaluating a series of derivatives, researchers were able to identify a compound with significantly enhanced inhibitory effects. nih.gov This systematic approach underscores the importance of the quinoline (B57606) scaffold as a versatile template for developing potent therapeutic agents. The core structure of quinolin-4-ylmethanamine serves as a critical pharmacophore, with modifications at various positions leading to a wide spectrum of biological responses.

Impact of Substituent Modifications on Biological Activity

The electronic and steric properties of substituents play a pivotal role in modulating the biological activity of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can influence the pKa of the quinoline nitrogen, which in turn can affect the molecule's ability to cross biological membranes and interact with its target. For instance, in the development of NorA inhibitors for Staphylococcus aureus, the replacement of the quinolin-4-yloxy core with a quinoline-4-carboxamide scaffold was found to be effective, highlighting the importance of the electronic and steric arrangement of the linker between the quinoline core and other parts of the molecule. mdpi.com

Steric hindrance, or the spatial arrangement of atoms, is another critical factor. Bulky substituents can either enhance or diminish activity by influencing the compound's ability to fit into the binding site of a target protein. The careful balance of these electronic and steric factors is essential for optimizing the therapeutic potential of these compounds. mdpi.com

Molecular hybridization, which involves combining the this compound scaffold with other heterocyclic rings, has emerged as a powerful strategy for developing novel therapeutic agents with enhanced or dual activities. This approach can lead to compounds with improved pharmacokinetic profiles and the ability to interact with multiple biological targets. For example, the fusion of the quinoline moiety with other heterocyclic systems has been explored in the design of new antibacterial and antimalarial agents. researchgate.net The resulting hybrid molecules often exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. This strategy has proven particularly effective in overcoming drug resistance mechanisms. researchgate.net

SAR in Specific Therapeutic Areas

The principles of SAR have been extensively applied to tailor this compound derivatives for specific therapeutic applications, most notably in the fields of antimalarial and anticancer drug discovery.

The quinoline ring is a cornerstone of many antimalarial drugs, and SAR studies have been crucial in the development of new agents to combat drug-resistant strains of Plasmodium falciparum. Key structural features for antimalarial activity have been identified through extensive research. youtube.comnih.gov

The Quinoline Nucleus: The quinoline ring itself is essential for activity. slideshare.net

Substitution at the 4-position: An amino group at the 4-position is critical. This amino group is typically substituted with a dialkylaminoalkyl side chain for maximal activity. slideshare.net The length of this side chain is also important, with a chain of 4-5 carbon atoms between the two nitrogen atoms often being optimal. slideshare.net

Substitution at the 7-position: A chloro group at the 7-position is generally essential for high antimalarial activity. youtube.comslideshare.net

Substitution at other positions: Introduction of a methyl group at the 3-position tends to decrease activity, while any substitution at the 8-position can abolish it completely. youtube.comslideshare.net

Table 1: SAR of 4-Aminoquinolines as Antimalarial Agents

Structural Feature Impact on Antimalarial Activity
Quinoline Ring Essential for activity
Amino group at C-4 Essential for activity
Dialkylaminoalkyl side chain at C-4 Provides maximum activity
Chloro group at C-7 Essential for high activity
Methyl group at C-3 Decreases activity
Substitution at C-8 Abolishes activity

These SAR insights have guided the design of new 4-aminoquinoline (B48711) derivatives with improved efficacy against chloroquine-resistant malaria. nih.gov

This compound derivatives have also shown significant promise as anticancer agents, and SAR studies have been instrumental in identifying compounds with potent antiproliferative activity. mdpi.comresearchgate.net

In the development of novel anticancer agents, SAR analysis of 4-aminoquinoline derivatives has revealed that substitution at the 7-position of the quinoline ring with a chloro or trifluoromethyl group can lead to potent antigrowth effects on cancer cells. nih.gov Further hybridization with a piperazinyl ring system at the 4-position has been shown to enhance anticancer activity and tumor selectivity. nih.gov

One study on 4-aminoquinoline derived sulfonyl analogs identified a compound, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, as a particularly potent agent against breast cancer cell lines. nih.govresearchgate.net This compound was found to be significantly more effective against cancer cells compared to non-cancer cells. researchgate.net

Table 2: Anticancer Activity of Selected 4-Piperazinylquinoline Derivatives

Compound Substitution at C-7 Target Cell Lines GI50 (µM)
33 -Cl MDA-MB231 5.97
MDA-MB468 4.18
MCF7 4.22
42 -CF3 MDA-MB231 -
MDA-MB468 -
MCF7 -

Data derived from a study on 4-piperazinylquinoline derived sulfonyl compounds. nih.gov GI50 is the concentration required to inhibit the growth of the cell line by 50%.

These findings highlight the importance of specific substitutions on the quinoline ring for achieving potent and selective anticancer activity. nih.gov The continued exploration of SAR in this area holds great promise for the development of new and effective cancer therapies.

Antibacterial SAR of this compound Derivatives

The quinoline scaffold is a foundational structure in the development of antibacterial agents, with its derivatives demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) of quinoline derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring system. While specific SAR studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader principles governing antibacterial quinolines provide a strong framework for understanding the potential of its derivatives.

Key structural modifications on the quinoline core have been shown to be critical for antibacterial potency. Modifications at the C-7 position of the quinoline ring, for instance, are known to be beneficial for improving antibacterial potency, solubility, and safety. The introduction of a methyl group at the 3-position of a pyrrolidine (B122466) ring attached to the quinoline core has been shown to increase activity against Gram-positive bacteria.

Furthermore, the substituents on the benzene (B151609) ring portion of the quinolone structure also play a role in their antibacterial efficacy. For example, some fluoroquinolone derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies many times higher than standard antibiotics like ciprofloxacin (B1669076) and levofloxacin. In some series of quinoline derivatives, compounds with a chloro or methyl alcohol group at the 4th position of the quinoline ring exhibited the best anti-MRSA activity. The presence of halogen groups (Cl, Br, or F) at the 5th or 6th positions of an indole (B1671886) nucleus fused with the quinoline also enhanced anti-MRSA activity.

Hybrid molecules incorporating the quinoline structure with other pharmacophores, such as triazoles, have also been explored. The introduction of a triazolyl ethanol (B145695) fragment at the N-1 position of quinolones has led to potent antibacterial agents against MRSA.

The following table summarizes the antibacterial activity of various quinoline derivatives, highlighting the impact of different substituents on their minimum inhibitory concentrations (MIC) against several bacterial strains.

CompoundCore StructureSubstituentsBacterial StrainMIC (μg/mL)
Fluoroquinolone Derivative 5aFluoroquinolone3-alkoxyimino-4-(cyclopropylamino)methylpyrrolidine at C-7MRSA2
Ciprofloxacin (Reference)Fluoroquinolone-MRSA8–128
Levofloxacin (Reference)Fluoroquinolone-MRSA8–128
Benzimidazole Quinolone 2gBenzimidazole-Quinolone Hybrid-MRSA0.5
Ciprofloxacin Derivative 7aFluoroquinoloneModified side chainMRSA0.016
Triazole Hybrid 32Quinolone-Triazole HybridTriazolyl ethanol at N-1MRSA0.5

Pharmacological Applications of Quinolin 4 Ylmethanamine and Its Derivatives

Antimicrobial Activity

Derivatives of the quinoline (B57606) scaffold have been a focal point in the search for new antimicrobial agents. The inherent chemical properties of the quinoline ring system allow for structural modifications that can lead to enhanced potency and a broader spectrum of activity against various microbial pathogens.

Antibacterial Efficacy

The antibacterial potential of quinoline derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. Research has identified several compounds with significant minimum inhibitory concentrations (MICs).

A series of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives were synthesized and evaluated for their antibacterial activities. One compound, in particular, showed notable activity against vancomycin-resistant E. faecium, with a MIC value of 4 µg/mL, which is significantly lower than that of vancomycin (B549263) (>64 µg/mL). nih.gov Other research into 2-sulfoether-4-quinolone scaffolds identified a compound that was potent against both Staphylococcus aureus and Bacillus cereus, with MIC values of 0.8 µM and 1.61 µM, respectively. nih.gov

Further studies have explored a variety of quinoline derivatives. For instance, one derivative exhibited better antibacterial activity against S. aureus with a MIC value of 6.25 µg/ml compared to reference drugs. biointerfaceresearch.com Another series of quinoline derivatives showed excellent activity against E. coli, with MIC values ranging from 3.125 to 6.25 nmol/mL. biointerfaceresearch.com Additionally, a series of novel sulfonamide-based quinoline derivatives were synthesized, with some showing excellent antibacterial activity against all tested strains. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound Class Bacterial Strain MIC Value Reference
N-methylbenzoindolo[3,2-b]-quinoline derivative Vancomycin-resistant E. faecium 4 µg/mL nih.gov
2-sulfoether-4-quinolone scaffold Staphylococcus aureus 0.8 µM nih.gov
2-sulfoether-4-quinolone scaffold Bacillus cereus 1.61 µM nih.gov
Quinoline derivative Staphylococcus aureus 6.25 µg/ml biointerfaceresearch.com
Quinoline derivative Escherichia coli 3.125-6.25 nmol/mL biointerfaceresearch.com
Quinoline-4-carboxylic acid derivative All tested strains 0.62 mg/mL biointerfaceresearch.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC25923 19.04 × 10⁻⁵ mg/mL mdpi.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Escherichia coli ATCC25922 609 × 10⁻⁵ mg/mL mdpi.com

Antifungal Properties

The antifungal activity of quinoline derivatives has also been a subject of investigation, with several compounds showing promising results against various fungal pathogens.

In one study, a series of quinoline derivatives were prepared and tested for their in vitro antifungal activity. Three compounds, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol, demonstrated antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov

Another study on fluorinated quinoline analogs found that several compounds exhibited good antifungal activity at a concentration of 50 μg/mL. Specifically, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% activity against Sclerotinia sclerotiorum, while compound 2g displayed 80.8% activity against Rhizoctonia solani. mdpi.com Furthermore, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex exhibited excellent antifungal activity against Candida albicans ATCC10231 with a MIC of 19.04 × 10⁻⁵ mg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound Fungal Strain Activity/MIC Value Reference
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol Not specified Comparable to fluconazole nih.gov
2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol Not specified Comparable to fluconazole nih.gov
2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol Not specified Comparable to fluconazole nih.gov
Fluorinated quinoline analog 2b Sclerotinia sclerotiorum >80% inhibition at 50 µg/mL mdpi.com
Fluorinated quinoline analog 2g Rhizoctonia solani 80.8% inhibition at 50 µg/mL mdpi.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Candida albicans ATCC10231 19.04 × 10⁻⁵ mg/mL mdpi.com

Antitubercular Activity

Quinoline derivatives have emerged as a promising class of compounds in the fight against tuberculosis, caused by Mycobacterium tuberculosis.

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine with a potent MIC90 value in the range of 0.63-1.25 μM against M. tuberculosis. nih.gov Another study focused on 2-(quinoline-4-yloxy)acetamides, with one derivative, 6m, inhibiting the M. tuberculosis H37Rv strain with a MIC of 0.09 μM. nih.gov

Furthermore, the screening of a compound library led to the discovery of quinolone derivatives with significant antitubercular activity. Compounds 6b6, 6b12, and 6b21 exhibited MIC values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and also showed excellent activity against a multidrug-resistant strain. rsc.org Rhodanine-incorporated quinoline derivatives also showed potent in vitro antitubercular activity against M. tuberculosis H37Ra and Mycobacterium bovis BCG, with MIC values ranging from 1.66–9.57 µg/mL. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

Compound Mycobacterium Strain MIC Value Reference
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine M. tuberculosis 0.63-1.25 μM (MIC90) nih.gov
2-(quinoline-4-yloxy)acetamide (6m) M. tuberculosis H37Rv 0.09 μM nih.gov
Quinolone derivative (6b21) Multidrug-resistant M. tuberculosis 0.9 µg/mL rsc.org
Rhodanine-incorporated quinoline derivative M. tuberculosis H37Ra & M. bovis BCG 1.66–9.57 µg/mL nih.gov
2-(Quinoline-4-yloxy)acetamide derivatives (37 and 38) Drug-resistant M. tuberculosis strains 0.08–0.31 µg/mL nih.gov

Anticancer and Antiproliferative Activities

The quinoline scaffold is a key pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to interfere with various cellular processes involved in cancer progression, including cell growth and proliferation. nih.gov

Inhibition of Abnormal Cell Growth

Quinoline-based compounds have been shown to inhibit the growth of various human tumor cells. A series of new 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives demonstrated inhibitory effects on the growth of MCF-7 human breast cancer cells. nih.gov The antitumor activity of these compounds was associated with a reduction in the levels of protein and nucleic acids. nih.gov

The mechanisms behind the antiproliferative effects of quinoline derivatives are diverse and can include the induction of apoptosis, modification of the cell cycle, and interference with tumor-growth signaling pathways. nih.gov For instance, some quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.

Specific Cancer Cell Line Efficacy

The efficacy of quinoline derivatives has been evaluated against a variety of specific cancer cell lines, with several compounds demonstrating significant cytotoxic activity.

One study reported a novel quinoline compound, 91b1, which exhibited a potent anticancer effect on lung carcinoma (A549), gastric adenocarcinoma (AGS), and esophageal squamous cell carcinoma (KYSE150 and KYSE450) cell lines. mdpi.com The MTS50 values, indicating a 50% reduction in cell viability, were comparable to the chemotherapy drug cisplatin. mdpi.com

Another series of 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones showed potent cytotoxicity against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), melanoma (RPMI-7951), and epidermoid carcinoma of the nasopharynx (KB) cell lines, with EC50 values < 1.0 μg/ml. nih.gov Furthermore, a 7-tert-butyl-substituted quinoline derivative exhibited potent antiproliferative activity against MCF-7, HL-60, HCT-116, and HeLa cancer cells with IC50 values ranging from 0.02–0.04 μM. nih.gov

Table 4: Anticancer Activity of Selected Quinoline Derivatives

Compound Cancer Cell Line IC50/EC50 Value Reference
Quinoline compound 91b1 A549 (Lung Carcinoma) 1.83 µg/mL (MTS50) mdpi.com
Quinoline compound 91b1 AGS (Gastric Adenocarcinoma) 1.57 µg/mL (MTS50) mdpi.com
Quinoline compound 91b1 KYSE150 (Esophageal Squamous Cell Carcinoma) 1.48 µg/mL (MTS50) mdpi.com
1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolone A-549, HCT-8, RPMI-7951, KB < 1.0 µg/ml (EC50) nih.gov
7-tert-butyl-substituted quinoline MCF-7, HL-60, HCT-116, HeLa 0.02–0.04 μM nih.gov
6-chloro-2-(pyridin-4-yl)quinoline-4-carboxylic acid MDA-MB-231 (Breast Cancer) 7.42 ± 0.94 µM nih.gov
2-phenylquinoline derivative 13 HeLa (Cervical Cancer) 8.3 μM rsc.org
2-phenylquinoline derivative 12 PC3 (Prostate Cancer) 31.37 μM rsc.org

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

Quinoline derivatives have been identified as potent anticancer agents that operate through various mechanisms, chief among them being the inhibition of tubulin polymerization and the induction of apoptosis. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α/β-tubulin heterodimers, are crucial for cell division, making them a key target in cancer chemotherapy. nih.gov Several quinoline derivatives have demonstrated the ability to interfere with microtubule dynamics by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This disruption of the microtubule assembly leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers programmed cell death. nih.govresearchgate.net

One study detailed a series of quinoline derivatives designed as tubulin inhibitors. nih.gov Compound 4c from this series emerged as a particularly potent antiproliferative agent, successfully inhibiting tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.gov Molecular docking studies confirmed that this compound interacts effectively with key amino acids within the colchicine binding site. nih.gov Similarly, other research has identified N-aryl-2-trifluoromethylquinazoline-4-amine derivatives that inhibit tubulin polymerization, disrupt the cellular microtubule network, and cause G2/M phase arrest in leukemia cells. nih.gov Another promising scaffold, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one, was also found to bind to the colchicine site and inhibit microtubule growth. rsc.org

CompoundTargetActivity (IC₅₀)Reference
Compound 4c (Quinoline derivative)Tubulin Polymerization17 ± 0.3 μM nih.gov
Compound 3c (5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivative)A549 cell division5.9 μM rsc.org

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another primary mechanism through which quinoline derivatives exert their anticancer effects. This process can be initiated through various cellular pathways. For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce both autophagic and apoptotic cell death in pancreatic cancer cells. nih.gov This compound was shown to suppress the Akt/mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, leading to apoptosis via the activation of Caspase-3 and cleavage of PARP. nih.gov

Other studies have identified novel quinoline derivatives, such as CTRI-17 and CTRI-20 , which induce apoptosis in a cancer-specific manner. researchgate.net These compounds were observed to increase the levels of pro-apoptotic proteins like p53 and Bax while decreasing anti-apoptotic proteins such as Bcl-2 and survivin. researchgate.net Furthermore, some meriolin congeners, which are hybrid molecules containing a quinoline-like 7-azaindole (B17877) core, potently induce apoptosis through the intrinsic mitochondrial death pathway. mdpi.com The most potent of these, derivative 3e , was effective even in cells overexpressing the anti-apoptotic protein Bcl-2, highlighting its potential to overcome therapeutic resistance. mdpi.com

Antimalarial Activity

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being the most well-known example. nih.govesr.ie These compounds are effective erythrocytic schizonticides, primarily targeting the parasite's process of hemoglobin digestion within its acidic food vacuole. nih.govmedipol.edu.tr However, the emergence of drug-resistant strains of Plasmodium, particularly P. falciparum, has necessitated the development of new and modified 4-aminoquinoline derivatives. nih.govesr.ieresearchgate.net

A significant focus of modern antimalarial research is to develop quinoline derivatives that are effective against chloroquine-resistant (CQ-resistant) and multidrug-resistant malaria. nih.gov Researchers have found that modifications to the side chain of the 4-aminoquinoline structure can restore activity against resistant parasites. nih.gov For example, a series of chiral 4-aminoquinolines demonstrated high activity against drug-resistant malaria in both in vitro and in vivo models. nih.gov

Studies on newly synthesized arylamino alcohols with a quinoline core have also shown potent activity. mdpi.com Compounds 1a and 1b , considered open-mefloquine analogs, were more active than mefloquine (B1676156) against both the CQ-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum. mdpi.com This suggests that structural modifications can overcome the resistance mechanisms employed by the parasite. researchgate.net The antimalarial drug amodiaquine, a 4-aminoquinoline derivative, also shows efficacy against some chloroquine-resistant strains. researchgate.net

CompoundPlasmodium StrainActivity (IC₅₀)Reference
Compound 1a (open-MQ analog)PfW2 (CQ-Resistant)Potent Activity mdpi.com
Compound 1b (open-MQ analog)PfW2 (CQ-Resistant)Potent Activity mdpi.com
AmodiaquineCQ-Resistant P. falciparumEffective researchgate.net

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. medipol.edu.trresearchgate.net During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. medipol.edu.trnih.gov To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin, which is identical to synthetic β-hematin. medipol.edu.trnih.gov

Quinoline drugs, such as chloroquine and quinine, accumulate in the parasite's food vacuole and interfere with this detoxification process. medipol.edu.truct.ac.za They inhibit the formation of β-hematin, leading to a buildup of toxic free heme. nih.govnih.gov This accumulation of heme is detrimental to the parasite, causing membrane damage and inhibiting essential enzymes like cysteine proteases, ultimately leading to parasite death. medipol.edu.trnih.gov Studies have shown a direct correlation between the ability of a quinoline compound to inhibit β-hematin formation and its antimalarial activity. nih.govuct.ac.za For example, potent antimalarials like quinacrine (B1676205) and chloroquine are strong inhibitors of β-hematin synthesis. nih.gov Research on arylamino alcohol derivatives confirmed that the most active compounds against malaria were also the best inhibitors of β-hematin formation. mdpi.com

CompoundTargetEffectReference
Chloroquineβ-Hematin FormationStrong Inhibition nih.gov
Quinacrineβ-Hematin FormationMost Potent Inhibition nih.gov
Amodiaquineβ-Hematin FormationPotent Inhibition nih.gov
Compounds 1a-b (open-MQ analogs)β-Hematin FormationStronger Inhibition than Mefloquine mdpi.com

Other Biological Activities

Beyond their roles in fighting cancer and malaria, quinoline derivatives have been investigated for their potential neuroprotective properties. nih.govnih.gov Oxidative stress is a key factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govmdpi.com Certain quinoline derivatives have been identified as promising multifunctional antioxidants capable of counteracting the excess of pro-oxidants that characterize these conditions. nih.govnih.gov

Rational drug design and screening of large chemical libraries of quinoline derivatives have identified candidates with desirable properties for oral drugs, including good bioavailability and low toxicity. nih.gov These selected compounds are predicted to act as neuroprotective agents through their antioxidant activity, which involves scavenging free radicals via hydrogen atom transfer and single electron transfer mechanisms. nih.gov Luteolin, a flavonoid with structural similarities to some quinoline derivatives, has demonstrated significant neuroprotective effects by suppressing neuroinflammation and apoptotic pathways in models of Alzheimer's disease. mdpi.com

The versatile quinoline scaffold has been utilized to develop inhibitors for a wide range of enzymes and receptors, making it a "privileged structure" in medicinal chemistry. nih.govfmhr.org

Kinase Inhibition: Many quinoline derivatives have been designed as potent protein kinase inhibitors.

Receptor-Interacting Protein Kinase 2 (RIPK2): A series of 4-aminoquinoline derivatives were developed as highly potent and selective RIPK2 inhibitors. Compound 14 from this series exhibited an IC₅₀ value of 5.1 ± 1.6 nM and demonstrated cellular anti-inflammatory effects by reducing the secretion of TNF-α. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Quinolin-4(1H)-one derivatives have been designed as strong inhibitors of VEGFR-2, a key receptor in tumor angiogenesis. Molecular docking studies showed that these compounds interact effectively with the ATP-binding site of the enzyme. fmhr.org

Other Enzymes:

Mutant Isocitrate Dehydrogenase 1 (mIDH1): Quinolinone derivatives have been optimized to be potent, selective, and orally bioavailable inhibitors of mIDH1, a frequent mutation in various cancers. These inhibitors bind to an allosteric site on the enzyme. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): As part of neuroprotection studies, molecular docking simulations predict that certain quinoline derivatives can act as inhibitors of AChE and MAO-B, enzymes that are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. nih.govnih.gov

Compound ClassEnzyme/Receptor TargetPotency (IC₅₀)Reference
4-Aminoquinoline derivative (Compound 14)RIPK25.1 ± 1.6 nM nih.gov
Quinolin-4(1H)-one derivativesVEGFR-2Strong Inhibition fmhr.org
Quinolinone derivativesmIDH1Potent Inhibition nih.gov
Quinoline derivativesAChE, MAO-BPredicted Inhibition nih.govnih.gov

Anti-inflammatory Activities

Derivatives of the quinoline nucleus are recognized for their potential to target several key mediators of inflammation. Research has demonstrated that these compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

One study investigated a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which combines structural features of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and tomoxiprole. This derivative displayed significant, dose-dependent anti-inflammatory and analgesic effects in mouse models. nih.gov Molecular docking studies suggest that its mechanism of action involves the strong inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. nih.gov The compound was found to be highly potent, with its anti-inflammatory effects at a dose of less than 6.562 mg/kg being comparable to the reference drugs diclofenac (B195802) (5 mg/kg) and celecoxib (B62257) (100 mg/kg). nih.gov This highlights the potential of quinoline derivatives to serve as scaffolds for the development of new and effective anti-inflammatory agents.

Compound NameMechanism of ActionNotable Finding
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidCOX-2 InhibitionHigh anti-inflammatory effect at <6.562 mg/kg, comparable to diclofenac and celecoxib. nih.gov

Anti-HIV Activity

The quinoline scaffold is a crucial component in the development of novel antiretroviral agents. The 4-quinolone derivative, elvitegravir, is an approved drug for the treatment of HIV, underscoring the potential of this chemical class. nih.gov Research has focused on various quinoline derivatives that target different stages of the HIV life cycle.

One area of investigation involves 2-phenylamino-4-phenoxyquinoline derivatives, which have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds work by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. mdpi.com Another class of quinoline derivatives, alkylated quinoline 2,4-diols, has also shown promising anti-HIV activity. nih.gov In a study evaluating 45 synthetic derivatives, several compounds exhibited significant inhibition of the HIV-1 virus in human CD4+ T cells. nih.gov

Compound/Derivative ClassTargetActivity (IC50)Reference
Alkylated quinoline 2,4-diol (Compound 6)HIV-12.35 µM nih.gov
BuchapineHIV-12.99 µM nih.gov
Alkylated quinoline 2,4-diol (Compound 2)HIV-13.80 µM nih.gov

These findings demonstrate the versatility of the quinoline structure in designing potent inhibitors of HIV-1, offering promising leads for the development of new antiretroviral drugs. nih.govmdpi.com

Potential in Neurodegenerative Disease Treatment

Quinoline derivatives are being explored as multifunctional agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net A primary strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function. researchgate.net

Researchers have synthesized hybrid compounds that combine a 4-amino-2,3-polymethylene-quinoline structure with p-tolylsulfonamide. nih.gov These hybrids have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission. nih.gov The inhibition of both enzymes is considered a promising approach for managing the progression of Alzheimer's disease. Furthermore, some quinoline derivatives are being investigated for their antioxidant properties and their ability to inhibit other enzymes implicated in neurodegeneration, such as monoamine oxidase type B (MAO-B) and catechol-O-methyltransferase (COMT). nih.gov This multi-target approach could offer significant advantages in treating the multifaceted nature of neurodegenerative diseases. nih.govnih.gov

Derivative ClassTarget EnzymesTherapeutic Goal
4-Amino-2,3-polymethylene-quinoline-sulfonamide hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease nih.gov
Various Quinoline DerivativesAcetylcholinesterase (AChE), Monoamine oxidase B (MAO-B), Catechol-O-methyltransferase (COMT)Alzheimer's & Parkinson's Disease nih.gov

Inhibitory Activity on Platelet-Derived Growth Factor Receptor Autophosphorylation

Certain quinoline derivatives have been identified as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) autophosphorylation. nih.gov The PDGF signaling pathway is a critical regulator of cell growth and division, and its dysregulation is implicated in various diseases, including cancer and atherosclerosis. Inhibiting the autophosphorylation of the receptor is a key mechanism to block this signaling cascade.

In a study investigating replacements for a quinazoline (B50416) core, quinoline derivatives demonstrated significant inhibitory activity. nih.gov Specifically, compounds featuring a piperazine (B1678402) ring attached to the 4-position of the quinoline nucleus showed potent inhibition of PDGFR phosphorylation. This research highlights the importance of the quinoline structure as a scaffold for developing targeted therapies that modulate growth factor receptor signaling.

Compound IDTargetActivity (IC50)
40bPDGFR Phosphorylation0.09 µM nih.gov
40aPDGFR Phosphorylation0.18 µM nih.gov

Mechanistic Investigations of Quinolin 4 Ylmethanamine Analogues

Molecular Docking Studies and Receptor Interactions

Molecular docking simulations have been instrumental in predicting and rationalizing the binding of quinolin-4-ylmethanamine analogues to various biological targets. These computational studies provide insights into the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the affinity and selectivity of these compounds for their respective receptors or enzymes.

For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as potential anti-influenza agents. Molecular docking analysis suggested that these compounds could interact effectively with the influenza virus ribonucleoprotein. nih.govdntb.gov.ua One promising compound, G07, was predicted to target the PA-PB1 subunit of the viral RNA polymerase, a crucial component for viral replication. nih.govdntb.gov.ua This computational prediction was later supported by in vitro assays. nih.govdntb.gov.ua

In the context of antibacterial research, docking studies of pyrazol-1-yl quinoline (B57606) derivatives were performed against proteins from Staphylococcus aureus. The results indicated that the synthesized molecules could bind effectively within the active sites of these bacterial proteins, suggesting a potential mechanism for their antibacterial activity. amazonaws.com The computational analysis revealed good binding affinities, highlighting the potential of the quinoline scaffold in designing new antibacterial agents. amazonaws.com Similarly, other studies have used docking to explore the binding of quinoline derivatives to targets like the fungal enzyme P450 cytochrome lanosterol (B1674476) 14α-demethylase, identifying key interactions that could be exploited for the development of novel antifungal agents.

These studies collectively demonstrate the utility of molecular docking in identifying potential biological targets for this compound analogues and in guiding the rational design of more potent and selective compounds.

Enzyme Inhibition Profiles

Building on computational predictions, in vitro enzyme inhibition assays have confirmed the ability of this compound analogues to modulate the activity of various enzymes. These studies provide quantitative measures of potency, typically expressed as the half-maximal inhibitory concentration (IC50), and help to elucidate the specific molecular targets of these compounds.

Quinoline-based compounds have been identified as inhibitors of enzymes crucial for epigenetic regulation. For example, analogues of SGI-1027, which feature a quinoline core, have been shown to be potent inhibitors of DNA methyltransferases (DNMTs). mdpi.com The inhibition of these enzymes can lead to the demethylation of DNA and the re-expression of tumor suppressor genes, highlighting a potential mechanism for anticancer activity. mdpi.com

In the field of virology, the 4-[(quinolin-4-yl)amino]benzamide derivative G07 was shown to have significant inhibitory activity against the influenza A/WSN/33 (H1N1) virus. nih.govmdpi.com In a plaque inhibition assay, G07 displayed an IC50 value of 0.23 µM, and further investigation confirmed its ability to inhibit the viral ribonucleoprotein complex. nih.govmdpi.com

Furthermore, quinoline derivatives have been developed to target enzymes involved in cancer cell survival and chemoresistance. Novel quinoline-4-carboxamide derivatives were found to target 3-phosphoinositide-dependent protein kinase 1 (PDK1), an enzyme that plays a critical role in the PI3K/AKT/mTOR signaling pathway. nih.gov The inhibition of PDK1 by these compounds leads to the potentiation of apoptosis in colorectal cancer cells. nih.gov

Below is a table summarizing the enzyme inhibition profiles of selected this compound analogues.

Compound ClassTarget Enzyme/ComplexSpecific AnalogueIC50 / InhibitionDisease Context
4-[(Quinolin-4-yl)amino]benzamidesInfluenza Virus RibonucleoproteinG070.23 µM (Plaque Inhibition)Influenza nih.govmdpi.com
Quinoline-based analoguesDNA Methyltransferases (DNMTs)2a-c (bis-quinoline isomers)Potent demethylation activity at 0.1 µMCancer mdpi.com
Quinoline-4-carboxamidesPDK1Not specifiedNot specifiedColorectal Cancer nih.gov

This table is for illustrative purposes and includes data on broader quinoline analogues to demonstrate the inhibitory potential of the scaffold.

Cellular Mechanism Studies

Investigations at the cellular level have provided critical insights into the downstream consequences of receptor binding and enzyme inhibition by this compound analogues. These studies often focus on phenotypes such as cell viability, cell cycle progression, and the induction of programmed cell death.

A notable mechanism of action for several quinoline derivatives is the induction of apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). One study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) in pancreatic cancer cells demonstrated that the compound could induce both apoptotic and autophagic cell death simultaneously. nih.gov The induction of apoptosis was confirmed by the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Autophagy was evidenced by the formation of cytoplasmic vacuoles and an increase in the expression of key autophagic proteins like LC3-II and Beclin-1. nih.gov

Other quinoline derivatives have been shown to interfere with cell cycle progression. For example, certain 4-thioalkylquinoline derivatives cause an accumulation of cells in the G0/G1 phase of the cell cycle in leukemic cell lines. researchgate.net This cell cycle arrest is a common mechanism by which anticancer agents prevent the proliferation of malignant cells. The induction of apoptosis is often a consequence of prolonged cell cycle arrest. researchgate.netresearchgate.net Studies using flow cytometry to measure sub-G1 DNA content, a hallmark of apoptosis, have confirmed that various quinoline-based compounds effectively trigger this cell death pathway in cancer cells. mdpi.com

These findings indicate that this compound analogues can trigger multiple, sometimes interconnected, cellular death pathways, making them promising candidates for cancer therapy.

Pharmacological Pathways Elucidation

A significant finding is the ability of these analogues to target the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. nih.gov The HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen levels (hypoxia) and is a key driver of tumor progression and angiogenesis. A study identified a 4-aminoquinoline (B48711) derivative, compound 3s, as a potent inhibitor of HIF-1α. nih.gov Mechanistic investigation revealed that this compound inhibits HIF-1α expression by decreasing the levels of its corresponding mRNA. nih.gov With an IC50 value of 0.6 nM in MiaPaCa-2 pancreatic cancer cells, this compound represents a highly promising lead for targeting hypoxia-driven cancers. nih.gov

In addition to the HIF-1α pathway, the PI3K/Akt/mTOR signaling pathway has been identified as a key target. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. The quinoline derivative 6MN-4-AQ was found to suppress the Akt/mTOR pathway in pancreatic cancer cells. nih.gov This inhibition is believed to be a primary trigger for the induction of endoplasmic reticulum (ER) stress, which in turn leads to the observed autophagic and apoptotic cell death. nih.gov The targeting of this crucial survival pathway underscores the therapeutic potential of these compounds. The p53 pathway, often called the "guardian of the genome," can also be influenced, with some quinoline compounds eliciting a DNA damage response that leads to p53 activation.

The elucidation of these pathways provides a clearer picture of how this compound analogues operate within a complex biological system, revealing them to be multi-targeted agents capable of modulating key signaling nodes in cancer and other diseases.

Preclinical Pharmacological Profiling of Quinolin 4 Ylmethanamine Derivatives

In vitro Studies

In vitro studies are crucial for the initial assessment of the pharmacological activity of new chemical entities. These studies provide valuable insights into the cytotoxicity and inhibitory potential of compounds against specific cellular targets.

Cytotoxicity Assays

The cytotoxic effects of a series of 4-aminoquinoline (B48711) derivatives, which share a structural resemblance to quinolin-4-ylmethanamine, have been evaluated against human breast tumor cell lines. Specifically, these compounds were tested on MCF7 and MDA-MB468 cell lines. The results indicated that all the examined compounds exhibited notable effectiveness against both cell lines. nih.govnih.gov One of the standout compounds from this series was N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, which proved to be the most active among the tested derivatives. nih.govnih.gov Its potency was particularly pronounced against MDA-MB-468 cells when compared to the known antimalarial drugs chloroquine (B1663885) and amodiaquine. nih.govnih.gov Another derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated more potent effects on MCF-7 cells in comparison to chloroquine. nih.govnih.gov

Further investigations into other quinoline (B57606) derivatives have also revealed significant cytotoxic potential. For instance, a study on 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides showed high activity against several human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), when compared to the conventional anticancer drug cisplatin. mdpi.com Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activity, with some compounds showing effectiveness in various cancer cell lines. mdpi.com

It has also been observed that functionalization of quinoline derivatives can influence their cytotoxic effects. A study on a series of quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells demonstrated that modifications to the quinoline structure resulted in changes in their cytotoxic activities. brieflands.com

Compound NameCell LineActivity
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Most active of the series, more potent than chloroquine and amodiaquine. nih.govnih.gov
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than chloroquine. nih.govnih.gov
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116, MCF-7, HeLaHigh activity compared to cisplatin. mdpi.com
Pyrazolo[4,3-f]quinoline derivativesVarious cancer cell linesEffective antiproliferative activity. mdpi.com
Functionalized quinoline derivativesCaco-2Cytotoxicity influenced by functionalization. brieflands.com

Inhibitory Concentration (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. For this compound derivatives and related compounds, IC50 values have been determined against various cancer cell lines.

In the study of 4-aminoquinoline derivatives, two compounds showed a GI50 (a measure similar to IC50) in the range of 7.35–8.73 μM against MDA-MB468 cells, and one compound had a GI50 of 8.22 μM against MCF-7 cells. nih.gov Other compounds in the same series displayed GI50 values ranging from 10.85 μM to 13.72 μM against MDA-MB468 cells and 11.52 μM to 51.57 μM against MCF-7 cells. nih.gov

Another study focusing on 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides reported IC50 values between 4 and 43 μM against HCT-116, MCF-7, and HeLa cancer cell lines. mdpi.com Furthermore, novel 4-anilinoquinoline derivatives have exhibited potent cytotoxicity with IC50 values in the nanomolar range (1.5–3.9 nM) against human colon, lung, ovarian, and breast cancer cells. nih.gov

A series of quinoline-indole derivatives also demonstrated significant antiproliferative activity, with some compounds showing IC50 values between 2 nM and 11 nM against five different human cancer cell lines, which was more active than the reference compound Combretastatin A-4 (CA-4). nih.gov

Compound/Derivative SeriesCell Line(s)IC50/GI50 Value
4-Aminoquinoline derivativesMDA-MB4687.35–8.73 μM nih.gov
4-Aminoquinoline derivativesMCF-78.22 μM nih.gov
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116, MCF-7, HeLa4–43 μM mdpi.com
4-Anilinoquinoline derivativesHuman colon, lung, ovarian, and breast cancer cells1.5–3.9 nM nih.gov
Quinoline-indole derivativesFive human cancer cell lines2–11 nM nih.gov

In vivo Efficacy Models

Following promising in vitro results, the efficacy of this compound derivatives is evaluated in living organisms through in vivo models. These models are essential for understanding how the compounds behave in a complex biological system.

Rodent Malaria Models

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. nih.govnih.govmdpi.commalariaworld.org Consequently, novel derivatives are often tested for their efficacy in rodent models of malaria.

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has demonstrated oral activity in Plasmodium berghei, Plasmodium chabaudi, and Plasmodium yoelii models of rodent malaria. nih.govmdpi.com The efficacy of MG3 was found to be comparable or even better than that of chloroquine and other quinoline-based antimalarials currently in development. nih.govmdpi.com

Another series of quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, also showed excellent oral efficacy in the P. berghei malaria mouse model. nih.govimperial.ac.uk Several compounds from this series exhibited ED90 values below 1 mg/kg when administered orally for four days. nih.govimperial.ac.uk

Furthermore, some novel 4(3H)-quinazolinone derivatives, which are structurally related to quinolines, have been assayed in vivo against P. berghei. longdom.org These compounds were tested at different dose levels to assess their antimalarial activity. longdom.org

ADME/Tox Profiles (where applicable to derivatives)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) is a critical step in preclinical drug development. A favorable ADME/Tox profile is essential for a drug candidate to advance to clinical trials.

For the pyrrolizidinylmethyl derivative MG3, in vivo and in vitro ADME-Tox studies have indicated a very good preclinical developability profile. nih.govmdpi.com This includes excellent oral bioavailability and low toxicity in non-formal preclinical studies conducted on rats, dogs, and non-human primates. nih.govmdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of some quinoline derivatives have suggested that they possess reliable ADME properties and are nontoxic. researchgate.net Such computational models are valuable tools for predicting the pharmacokinetic and toxicological properties of new compounds early in the drug discovery process. japsonline.commspsss.org.uanih.gov The goal of these early assessments is to "fail early, fail often," thereby reducing the high attrition rates of drug candidates in later stages of development. drugtargetreview.com

The toxicity profile of a set of 4-(2-fluorophenoxy) quinoline derivatives was explored in silico, and several compounds were identified as being both effective and relatively safe. nih.gov

Compound/Derivative SeriesADME/Tox Finding
Pyrrolizidinylmethyl derivative MG3Excellent oral bioavailability, low toxicity in rats, dogs, and non-human primates. nih.govmdpi.com
Various quinoline derivativesIn silico studies suggest reliable ADME properties and non-toxicity. researchgate.net
4-(2-fluorophenoxy) quinoline derivativesIn silico toxicity profiling identified several compounds as both effective and relatively safe. nih.gov

Applications in Organic Synthesis and Material Science

Quinolin-4-ylmethanamine as a Building Block for Complex Organic Compounds

The quinoline (B57606) nucleus is a prevalent scaffold in a vast array of biologically active natural products and synthetic compounds. mdpi.commdpi.comnih.govresearchgate.net this compound serves as a crucial starting material or intermediate in the construction of more intricate molecular architectures, particularly in the synthesis of alkaloids and other bioactive molecules. mdpi.com

Research has demonstrated that structurally related quinolin-4-ones are effective precursors for the metal-free total synthesis of quinoline-based alkaloids such as Graveoline and Dubamine. mdpi.com This suggests that this compound, with its reactive amine functionality, can be readily modified and incorporated into synthetic pathways leading to complex heterocyclic systems. The aminomethyl group at the 4-position of the quinoline ring provides a convenient handle for various chemical transformations, including N-alkylation, acylation, and condensation reactions, enabling the elaboration of the molecule into a diverse range of derivatives with potential pharmacological activities.

The synthesis of quinoline derivatives is a significant area of focus in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov The development of efficient synthetic routes to functionalized quinolines is therefore of paramount importance. mdpi.commdpi.com this compound represents a readily available building block that can be utilized in various synthetic strategies to access novel and medicinally relevant quinoline derivatives.

Table 1: Examples of Complex Organic Compounds Derived from Quinoline Precursors

Precursor TypeTarget Compound ClassSynthetic StrategyReference
Dihydroquinolin-4-onesGraveoline and Dubamine alkaloidsIntramolecular cyclization, oxidation/aromatization, N-methylation mdpi.com
2-AminochalconesDihydroquinolin-4-onesIntramolecular cyclization mdpi.com
Substituted AnilinesQuinoline-4-carboxylic acidsDoebner-von Miller reaction nih.gov

Utilization in Agrochemical Industry

The quinoline scaffold is not only significant in pharmaceuticals but also plays a crucial role in the agrochemical sector. nih.gov Quinoline derivatives have been extensively investigated and developed as effective agents for crop protection, exhibiting a wide range of activities including fungicidal, insecticidal, and herbicidal properties. nih.govnih.gov

While specific research focusing solely on this compound in agrochemicals is not extensively documented in publicly available literature, the broader class of quinoline compounds has proven to be a rich source of inspiration for the discovery of new pesticides. nih.gov The structural features of the quinoline ring can be systematically modified to optimize biological activity against various plant pathogens and pests. The development of novel fungicides and insecticides is a continuous effort to combat resistance and improve efficacy, and quinoline derivatives represent a promising avenue of research. nih.gov

The exploration of quinoline-based compounds in the agrochemical industry highlights the potential for discovering new active ingredients with favorable environmental profiles and high efficacy. The versatile chemistry of the quinoline ring allows for the synthesis of large libraries of compounds for high-throughput screening, a common strategy in the search for new agrochemicals.

Applications in Material Science (e.g., specialized coatings, nanotechnology)

The unique chemical properties of this compound make it an attractive candidate for applications in material science, particularly in the development of functional coatings and nanomaterials. The presence of the amine group allows for its incorporation into polymer backbones or attachment to surfaces through various chemical linkage strategies.

Amine-functionalized polymers are known to exhibit interesting properties, such as pH-responsiveness. For instance, poly(p-xylylene) coatings functionalized with aminomethyl groups have been shown to swell in response to changes in pH. umich.edu This behavior is attributed to the protonation of the amine groups at lower pH, leading to electrostatic repulsion and expansion of the polymer network. Such pH-responsive materials have potential applications in sensors, drug delivery systems, and smart surfaces.

Furthermore, amine-rich coatings, often inspired by the adhesive properties of dopamine, can be deposited on a variety of substrates to create biocompatible and functional surfaces. rsc.org These coatings can be used to immobilize biomolecules, such as heparin, to improve the biocompatibility of medical devices. The incorporation of this compound into such coatings could introduce additional functionalities, such as antimicrobial properties, stemming from the quinoline core.

In the realm of nanotechnology, functional polymers are utilized in a wide range of applications, including the development of superhydrophobic or superhydrophilic surfaces, self-healing coatings, and antibacterial materials. daryatamin.com The ability to tailor the surface properties of materials at the molecular level is a key driver of innovation in this field. The versatile chemistry of this compound allows for its integration into various polymer systems to impart specific functionalities.

Analytical Chemistry Applications

In the field of analytical chemistry, there is a growing demand for sensitive and selective methods for the detection of various analytes, including metal ions. mdpi.com Quinoline derivatives have emerged as a prominent class of fluorescent chemosensors due to their inherent photophysical properties and their ability to coordinate with metal ions. researchgate.net

The nitrogen atom in the quinoline ring and the nitrogen of the aminomethyl group in this compound can act as binding sites for metal ions. Upon coordination, the fluorescence properties of the quinoline moiety can be significantly altered, providing a basis for "turn-on" or "turn-off" fluorescence sensing. This change in fluorescence intensity or wavelength can be correlated to the concentration of the target metal ion.

Researchers have developed a variety of quinoline-based fluorescent probes for the selective detection of metal ions such as Zn2+, Al3+, and Cu2+. rsc.org The design of these chemosensors often involves modifying the quinoline structure to enhance selectivity and sensitivity towards a specific ion. This compound provides a straightforward platform for such modifications.

Furthermore, quinoline-based thiosemicarbazones have been synthesized and utilized as colorimetric chemosensors for the detection of anions like fluoride (B91410) (F-) and cyanide (CN-). nih.gov The interaction between the sensor and the anion leads to a distinct color change, enabling naked-eye detection. These findings underscore the potential of this compound and its derivatives in the development of simple and effective analytical tools for environmental and biological monitoring. The development of reliable analytical techniques is crucial for various applications, including the detection of adulterants in herbal medicine and the monitoring of heavy metal ions in the environment. nih.govsemanticscholar.org

Future Directions and Research Gaps

Exploration of Novel Quinolin-4-ylmethanamine Scaffolds

The versatility of the quinoline (B57606) ring system provides a fertile ground for the design and synthesis of new derivatives. frontiersin.orgorientjchem.org Future research will likely focus on the strategic functionalization of the this compound core to enhance therapeutic efficacy and selectivity. frontiersin.org The introduction of diverse substituents at various positions on the quinoline nucleus can significantly influence the molecule's pharmacological profile. orientjchem.org

Key strategies for developing novel scaffolds include:

Hybrid Pharmacophore Approach: Combining the this compound moiety with other known bioactive pharmacophores can lead to the development of hybrid molecules with synergistic or dual-acting therapeutic effects. nih.gov This approach has shown promise in creating compounds with enhanced anticancer activity. nih.gov

Synthesis of Fused-Ring Systems: The creation of polycyclic structures by fusing other heterocyclic rings onto the quinoline framework can lead to conformationally constrained analogues with improved binding affinity and specificity for their biological targets.

Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis strategies will enable the rapid generation of large libraries of this compound derivatives. mdpi.com This will facilitate the exploration of a wider chemical space and increase the probability of identifying novel hits with desired biological activities.

The synthesis of these novel scaffolds will draw upon established and emerging synthetic methodologies in heterocyclic chemistry, including multicomponent reactions and environmentally friendly "green" synthesis protocols. nih.govrsc.org

Targeted Drug Delivery Systems for this compound Derivatives

To maximize the therapeutic index of potent this compound derivatives while minimizing potential off-target effects, the development of targeted drug delivery systems is a critical future direction. These systems aim to deliver the active compound specifically to the site of action, such as a tumor or an infected cell.

Promising approaches in this area include:

Nanoparticle-Based Carriers: Encapsulating this compound derivatives within nanoparticles, such as those made from chitosan, can improve their solubility, stability, and pharmacokinetic profile. nih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery. nih.gov

Prodrug Strategies: Designing prodrugs of this compound derivatives that are activated by specific enzymes or conditions prevalent in the target tissue can enhance their therapeutic window. This approach ensures that the active drug is released predominantly at the desired site, reducing systemic exposure.

pH-Responsive Systems: For applications such as anticancer therapy, developing delivery systems that release their payload in the acidic microenvironment of tumors can provide an effective targeting mechanism. nih.gov

These advanced delivery systems hold the potential to significantly improve the clinical utility of this compound-based therapeutics.

Advanced Computational Studies for Predictive Modeling

In silico methods are becoming indispensable tools in modern drug discovery and development, offering the potential to accelerate the identification and optimization of lead compounds. For this compound derivatives, advanced computational studies will play a pivotal role in predicting their biological activity and guiding synthetic efforts.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): The development of robust 2D and 3D-QSAR models can help to elucidate the relationship between the structural features of this compound derivatives and their biological activity. mdpi.comnih.gov These models can then be used to predict the potency of virtual compounds before their synthesis. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. mdpi.comnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.com

Pharmacokinetic and Toxicity Prediction: In silico models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. nih.gov This early assessment of drug-like properties can help to prioritize compounds with a higher likelihood of success in preclinical and clinical development. nih.gov

The integration of these computational approaches into the drug discovery pipeline will undoubtedly streamline the development of next-generation this compound-based drugs.

Clinical Translation Potential of Promising Candidates

The ultimate goal of research into this compound derivatives is the successful translation of promising candidates into clinically effective therapies. The quinoline scaffold is already present in numerous FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic system. researchgate.netthieme-connect.comthieme-connect.com

The pathway to clinical translation for novel this compound derivatives will involve:

Rigorous Preclinical Evaluation: Promising compounds will need to undergo extensive preclinical testing to evaluate their efficacy in relevant animal models of disease and to establish a comprehensive safety profile. mdpi.com

Identification of Predictive Biomarkers: For indications such as cancer, the identification of biomarkers that can predict which patients are most likely to respond to a particular this compound derivative will be crucial for the design of successful clinical trials.

Phase I, II, and III Clinical Trials: Compounds that demonstrate a favorable preclinical profile will need to progress through the three phases of clinical trials to assess their safety, dosage, efficacy, and side effects in human subjects.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives across labs?

  • Methodological Answer : Document detailed SOPs with critical quality attributes (CQAs) for each step (e.g., stirring rate, drying time). Share raw spectral data and chromatograms in open-access repositories. Use inter-lab round-robin tests to validate methods .

Data Presentation Guidelines

  • Tables : Include comparative tables for synthesis yields (e.g., Table 1: "Effect of Solvent on Reaction Yield") or spectral data (e.g., Table 2: "NMR Shifts for Key Derivatives") .
  • Figures : Use line graphs for degradation kinetics and heatmaps for cytotoxicity profiles. Annotate with error bars and statistical significance (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Quinolin-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.